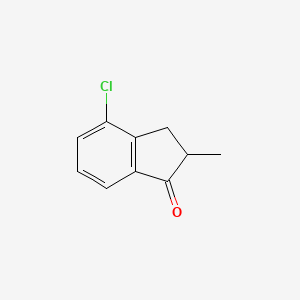

4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one

Overview

Description

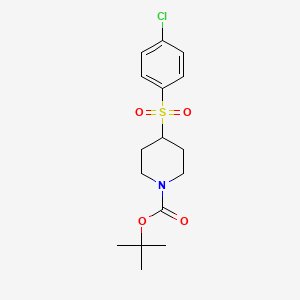

4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C10H9ClO . It is a derivative of indanone, which is a colorless liquid hydrocarbon and a petrochemical .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One common method involves the reaction of 2-methyl-1-indanone with hydrochloric acid in the presence of a ferric chloride catalyst . Other methods include the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C9H8O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4H,5-6H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted density of 1.229±0.06 g/cm3, a predicted boiling point of 288.6±29.0 °C, and a refractive index of 1.569 .Scientific Research Applications

Analytical Applications in Lipid Peroxidation Assays

4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one participates in reactions that are pivotal in developing colorimetric assays for lipid peroxidation, a process indicative of oxidative stress in biological systems. Gérard-Monnier et al. (1998) explored the reactivity of 1-methyl-2-phenylindole, a related compound, with malondialdehyde and 4-hydroxyalkenals under specific conditions, leading to a stable chromophore. This reaction forms the basis of a novel assay capable of quantifying lipid peroxidation products, highlighting the chemical's role in analytical methodologies related to biochemistry and pathology research Gérard-Monnier et al., 1998.

Contributions to Organic Synthesis

In the realm of organic synthesis, methyl 4-chloro-2-butynoate, a compound structurally related to this compound, has been utilized in a modified Morita-Baylis―Hillman reaction with salicylic aldehydes by Bello et al. (2010). This process efficiently yields substituted chromenes and quinolines, showcasing the compound's utility in synthesizing complex organic frameworks. Such methodologies are vital in medicinal chemistry and material science, where these heterocyclic compounds find extensive applications Bello et al., 2010.

Medicinal Chemistry and Drug Design

In medicinal chemistry, the structural motifs related to this compound serve as key intermediates in the synthesis of biologically active molecules. Aayisha et al. (2019) investigated a molecule with a similar core structure for its antihypertensive properties and as a potential I1 imidazoline receptor agonist. Through a combination of experimental and theoretical techniques, the study elucidates the molecule's structure-activity relationship, contributing to the development of new therapeutic agents Aayisha et al., 2019.

Advanced Materials and Sensing Technologies

The unique chemical structure of this compound and its derivatives find applications in the development of advanced materials and sensors. Keskin et al. (2016) synthesized novel indium(III) phthalocyanines with varied substituents, including compounds with related chemical backbones. These materials exhibit significant photophysical properties and humidity sensing capabilities, indicating the compound's potential in creating functional materials for environmental monitoring and electronic devices Keskin et al., 2016.

Safety and Hazards

4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one is an organic synthesis intermediate. During its use, safety operations should be observed to avoid contact with skin, eyes, and inhalation. It should be stored in a closed container, away from heat, fire sources, and light. Ventilation should be maintained during use or storage to avoid the accumulation of volatiles .

Mechanism of Action

- Pesticide manufacturing: It can be used as a precursor for the synthesis of pesticides, demonstrating strong insecticidal activity, and can be used to prepare various insecticides .

- Dye synthesis: It can be used as a synthetic intermediate for dyes, used to prepare organic dyes .

The compound can be synthesized through different methods, a commonly used method is: in liquid ammonia, reacting 2-methyl-1-indanone in the presence of hydrochloric acid, adding ferric chloride catalyst, to generate the reaction .

Biochemical Analysis

Biochemical Properties

4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one plays a significant role in biochemical reactions, particularly in the synthesis of bioactive molecules. It interacts with various enzymes and proteins, facilitating the formation of complex organic structures. For instance, it can act as a precursor in the synthesis of insecticides, where it interacts with enzymes involved in the biosynthesis of active ingredients . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the inhibition or activation of specific biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to altered cellular responses. For example, it may inhibit the activity of certain kinases, resulting in changes in phosphorylation states and subsequent downstream effects on gene expression . Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities. For instance, it may inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics . This inhibition can result in altered metabolic profiles and changes in the expression of genes involved in detoxification processes. Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression patterns.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical studies. Over time, this compound may undergo degradation, leading to the formation of by-products that can affect its biological activity . In vitro studies have shown that this compound remains relatively stable under controlled conditions, but its stability can be compromised by exposure to light and heat . Long-term effects on cellular function have been observed in in vivo studies, where prolonged exposure to this compound can lead to changes in cellular homeostasis and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. These findings highlight the importance of careful dosage optimization in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The metabolic flux of this compound can be influenced by the presence of other xenobiotics, leading to potential drug-drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can be influenced by factors such as tissue perfusion and the presence of binding sites .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it interacts with enzymes involved in xenobiotic metabolism . The localization of this compound can also be influenced by its binding to specific intracellular proteins, which can affect its stability and activity.

Properties

IUPAC Name |

4-chloro-2-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c1-6-5-8-7(10(6)12)3-2-4-9(8)11/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIBOQWKJXOKME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1=O)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00462604 | |

| Record name | 4-CHLORO-2-METHYL-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245653-50-3 | |

| Record name | 4-Chloro-2,3-dihydro-2-methyl-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=245653-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-CHLORO-2-METHYL-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Inden-1-one, 4-chloro-2,3-dihydro-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine](/img/structure/B1589673.png)